molecular formula C16H19N3O2S B6442185 2-cyclopropyl-6-ethyl-N-(4-methanesulfonylphenyl)pyrimidin-4-amine CAS No. 2548979-45-7

2-cyclopropyl-6-ethyl-N-(4-methanesulfonylphenyl)pyrimidin-4-amine

Cat. No.: B6442185
CAS No.: 2548979-45-7
M. Wt: 317.4 g/mol
InChI Key: TYAPPMGZFMWADH-UHFFFAOYSA-N
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Description

2-cyclopropyl-6-ethyl-N-(4-methanesulfonylphenyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyclopropyl group, an ethyl group, and a methanesulfonylphenyl group attached to a pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-cyclopropyl-6-ethyl-N-(4-methanesulfonylphenyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Cyclopropyl and Ethyl Groups: The cyclopropyl and ethyl groups can be introduced through alkylation reactions using suitable alkyl halides in the presence of a strong base.

    Attachment of the Methanesulfonylphenyl Group: The methanesulfonylphenyl group can be introduced through a nucleophilic aromatic substitution reaction using a methanesulfonyl chloride derivative and a suitable nucleophile.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-cyclopropyl-6-ethyl-N-(4-methanesulfonylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the pyrimidine ring or the methanesulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-cyclopropyl-6-ethyl-N-(4-methanesulfonylphenyl)pyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.

    Biological Research: Researchers use this compound to study its effects on cellular processes and molecular pathways. It can serve as a tool compound to investigate the role of specific proteins or enzymes in disease mechanisms.

    Chemical Biology: The compound can be used in chemical biology studies to explore its interactions with biomolecules and to develop new chemical probes for biological research.

    Industrial Applications: In the industry, the compound may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the development of new chemical entities.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-6-ethyl-N-(4-methanesulfonylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammation or cancer progression. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

2-cyclopropyl-6-ethyl-N-(4-methanesulfonylphenyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives that have similar structures or biological activities. Some similar compounds include:

    2-cyclopropyl-6-ethyl-N-(4-methylphenyl)pyrimidin-4-amine: This compound differs by the presence of a methyl group instead of a methanesulfonyl group, which may affect its biological activity and chemical properties.

    2-cyclopropyl-6-ethyl-N-(4-chlorophenyl)pyrimidin-4-amine: The presence of a chlorine atom instead of a methanesulfonyl group can lead to different reactivity and biological effects.

    2-cyclopropyl-6-ethyl-N-(4-nitrophenyl)pyrimidin-4-amine: The nitro group can introduce different electronic and steric effects, influencing the compound’s interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-cyclopropyl-6-ethyl-N-(4-methylsulfonylphenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-3-12-10-15(19-16(18-12)11-4-5-11)17-13-6-8-14(9-7-13)22(2,20)21/h6-11H,3-5H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAPPMGZFMWADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)NC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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